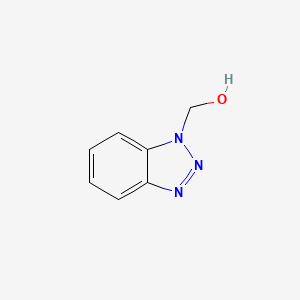

1H-Benzotriazole-1-methanol

Descripción general

Descripción

It is characterized by its white crystalline powder or irregular granular appearance and is soluble in organic solvents such as alcohol, ether, and ketone, while being slightly soluble in water . This compound is widely used in various industrial applications due to its unique physicochemical properties.

Métodos De Preparación

The preparation of 1H-Benzotriazole-1-methanol typically involves the reaction of benzotriazole with formalin (an aqueous solution of formaldehyde). The process is straightforward and has remained largely unchanged since it was first reported in 1952 . The reaction conditions generally include mixing benzotriazole with formalin under controlled temperature and pH conditions to yield this compound. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

1H-Benzotriazole-1-methanol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

1H-Benzotriazole-1-methanol has a wide range of scientific research applications:

Chemistry: It is used as a corrosion inhibitor for metals, particularly in aerated acidic media. It also serves as a reactive oxygen scavenger and a catalyst in various organic synthesis reactions.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant and its effects on cellular pathways.

Mecanismo De Acción

The mechanism by which 1H-Benzotriazole-1-methanol exerts its effects is primarily through its ability to act as a corrosion inhibitor and reactive oxygen scavenger. The benzotriazole moiety stabilizes radicals and negative charges, which helps in preventing oxidative damage to metals and other materials . Additionally, its hydroxymethyl group can participate in various chemical reactions, contributing to its versatility in different applications.

Comparación Con Compuestos Similares

1H-Benzotriazole-1-methanol can be compared with other benzotriazole derivatives such as:

1H-Benzotriazole: The parent compound, which lacks the hydroxymethyl group, is also used as a corrosion inhibitor and in organic synthesis.

1-(Chloromethyl)-1H-benzotriazole: This derivative has a chloromethyl group instead of a hydroxymethyl group, making it more reactive in certain substitution reactions.

1-(Trimethylsilylmethyl)-1H-benzotriazole: This compound features a trimethylsilylmethyl group, which imparts different steric and electronic properties compared to the hydroxymethyl group.

The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Actividad Biológica

1H-Benzotriazole-1-methanol is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications, supported by various studies and data.

Overview of this compound

This compound is a derivative of benzotriazole, a class of compounds known for their versatile biological properties. Benzotriazoles are recognized for their potential in medicinal chemistry, particularly as antiviral, antibacterial, antifungal, and anticancer agents .

Synthesis of this compound

The synthesis of 1H-benzotriazole derivatives typically involves the reaction of benzotriazole with various alkylating agents. For instance, this compound can be synthesized through the alkylation of benzotriazole using methanol in the presence of a base . This method allows for the introduction of hydroxymethyl groups that enhance the compound's biological activity.

Antiviral Activity

Research has shown that certain derivatives of benzotriazole exhibit significant antiviral properties. For example, N-alkyl derivatives have been tested against the helicase activity of various viruses, including Hepatitis C virus (HCV) and West Nile virus (WNV). The most potent derivatives demonstrated IC50 values around 6.5 µM when DNA was used as a substrate . However, it is noteworthy that these compounds exhibited reduced activity when RNA was utilized as the substrate.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. A study involving five novel derivatives showed promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action . This suggests potential applications in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays conducted on Vero and HeLa cells revealed that N-alkyl derivatives of benzotriazole exhibited lower cytotoxicity compared to their parent compounds. This is crucial for developing therapeutic agents with minimal side effects .

Study on Benzotriazoles in Human Exposure

A recent study investigated the exposure levels of benzotriazoles among Czech firefighters. It highlighted the prevalence of 1H-benzotriazole in human samples and its association with liver function markers . This underscores the need for further research into the health implications of prolonged exposure to benzotriazoles.

Transformation Products in Environmental Studies

Environmental studies have examined the transformation of 1H-benzotriazole in wastewater treatment processes. The reaction with ozone has been shown to effectively degrade this compound, resulting in various transformation products that may possess different biological activities . Understanding these transformations is essential for assessing environmental impacts and potential health risks.

Data Summary

Q & A

Basic Questions

Q. What are the established synthetic routes for 1H-Benzotriazole-1-methanol, and what experimental conditions optimize yield?

The compound is synthesized via the reaction of benzotriazole with formaldehyde under alkaline conditions. Key parameters include maintaining a temperature of 0–5°C to minimize side reactions and using a molar ratio of benzotriazole to formaldehyde of 1:1.2. The reaction proceeds via nucleophilic substitution, with yields typically ranging from 65% to 75% after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the hydroxymethyl (-CH₂OH) group (δ ~4.8 ppm in ¹H NMR). Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, such as O-H stretching (~3200 cm⁻¹) and benzotriazole ring vibrations (1450–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₇N₃O, MW 149.15 g/mol) .

Q. How does this compound act as a catalyst in organic synthesis?

It facilitates Mannich-type reactions by stabilizing intermediates through hydrogen bonding. For example, in amidine-based catalytic systems, it enhances nucleophilic substitution by coordinating with the substrate, achieving yields up to 89% for β-amido ketones. Its hydroxymethyl group is critical for proton transfer during catalysis .

Advanced Research Questions

Q. What computational methods validate the binding specificity of this compound to enzymatic targets like molybdenum cofactors?

Molecular docking using Glide (Schrödinger Suite) predicts binding modes and energies. For xanthine oxidase, the compound shows a docking energy of -30.1 kJ/mol, correlating with its experimental inhibition constant (Kᵢ = 428 µM). However, the docking model excludes entropy and hydrophobic effects, necessitating Molecular Dynamics (MD) simulations to refine binding predictions .

Q. How do contradictions arise between computational docking results and experimental inhibition data for this compound?

Discrepancies occur because docking models prioritize electrostatic and hydrogen-bonding interactions but neglect solvent effects and conformational entropy. For instance, while this compound ranks highly in docking scores, its moderate Kᵢ suggests additional factors (e.g., desolvation penalties) influence binding. Hybrid approaches combining docking with free-energy perturbation (FEP) calculations improve accuracy .

Q. What methodologies assess the environmental persistence of this compound in aquatic systems?

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) detects trace concentrations (ng/L) in water. Biodegradation studies under OECD 301 guidelines evaluate half-lives, while toxicity assays (e.g., Daphnia magna LC₅₀) inform risk thresholds. U.S. EPA CompTox data classify it as a "moderate priority" due to bioaccumulation potential .

Q. How does crystallography resolve structural ambiguities in benzotriazole derivatives?

Single-crystal X-ray diffraction (e.g., using SHELXL) determines bond lengths and angles, confirming the hydroxymethyl group's orientation. For this compound, intermolecular hydrogen bonds (O-H···N, ~2.8 Å) stabilize the crystal lattice. Twinning and disorder are mitigated by refining against high-resolution (<1.0 Å) data .

Q. Methodological Considerations

Q. What experimental designs mitigate synthetic byproducts in benzotriazole derivative synthesis?

- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted benzotriazole.

- In situ monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) at 30-minute intervals.

- Low-temperature control : Reactions at ≤5°C reduce aldol condensation byproducts .

Q. How are kinetic and thermodynamic parameters reconciled in inhibition studies?

Steady-state kinetics (e.g., Michaelis-Menten analysis) measure Kᵢ and kcat, while isothermal titration calorimetry (ITC) quantifies enthalpy (ΔH) and entropy (ΔS). For this compound, a ΔG of -30.1 kJ/mol (docking) aligns with ΔH = -25.4 kJ/mol (ITC), but entropy penalties (TΔS = +4.7 kJ/mol) reduce net affinity .

Q. What strategies validate benzotriazole derivatives as pharmaceutical intermediates?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify stability-linked impurities.

- Pharmacophore modeling : Overlay docking poses with known inhibitors to assess scaffold similarity.

- ADME-Tox profiling : Use Caco-2 cell permeability assays and cytochrome P450 inhibition screens .

Propiedades

IUPAC Name |

benzotriazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJIHEXYGRXHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279361 | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28539-02-8 | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028539028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY5HS4K4B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.